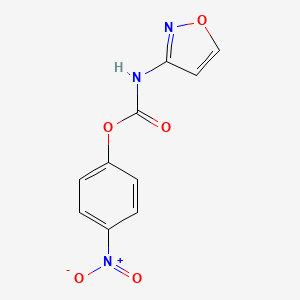
4-Nitrophenyl isoxazol-3-ylcarbamate
Cat. No. B8541371
M. Wt: 249.18 g/mol
InChI Key: NXYUTXZSBCKAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08178557B2
Procedure details


A solution of 3-amino isoxazole (220 uL, 2.973 mmol) and p-nitrophenyl chloroformate (659 mg, 3.271 mmol) in THF (8 mL) was stirred for 15 min at RT before the solution was concentrated in vacuo. The title compound was used immediately in the following reaction without further purification. MS (ESI, pos. ion) m/z: 250 (M+1). Mass calc'd for C10H7N3O5: 249.18.



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:6]=[CH:5][O:4][N:3]=1.Cl[C:8]([O:10][C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=1)=[O:9]>C1COCC1>[O:4]1[CH:5]=[CH:6][C:2]([NH:1][C:8](=[O:9])[O:10][C:11]2[CH:12]=[CH:13][C:14]([N+:17]([O-:19])=[O:18])=[CH:15][CH:16]=2)=[N:3]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
220 μL
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NOC=C1
|
|
Name
|
|
|
Quantity
|
659 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The title compound was used immediately in the following reaction without further purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
O1N=C(C=C1)NC(OC1=CC=C(C=C1)[N+](=O)[O-])=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
